molecular formula C5H5FN2O B1629184 2-Amino-4-fluoropyridin-3-ol CAS No. 1003710-90-4

2-Amino-4-fluoropyridin-3-ol

Cat. No. B1629184
M. Wt: 128.1 g/mol
InChI Key: MHTIHGYFWBQASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-fluoropyridin-3-ol is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is a pyridine derivative, which are in great demand as synthons for pharmaceutical products .


Synthesis Analysis

The synthesis of 2-Amino-4-fluoropyridin-3-ol can be achieved by cross-coupling between a nucleobase (2-amino-4-fluoro-3,5-diiodopyridine) and sugar moieties . Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .


Molecular Structure Analysis

The molecular formula of 2-Amino-4-fluoropyridin-3-ol is C5H5FN2O . Its molecular weight is 128.104 Da . The structure of the compound can be found in various databases such as ChemSpider .


Chemical Reactions Analysis

Whole cells of Burkholderia sp. MAK1 have shown the ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .

Scientific Research Applications

Organic Synthesis

Summary of the Application

2-Amino-4-fluoropyridin-3-ol is an important raw material and intermediate used in organic synthesis . It’s particularly useful in the synthesis of fluorinated pyridines .

Methods of Application

The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . The synthesis involves various reactions including Umemoto reaction, Balts-Schiemann reaction, and substitution reaction .

Results or Outcomes

The synthesis results in fluoropyridines which have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Pharmaceuticals

Summary of the Application

2-Amino-4-fluoropyridin-3-ol has been used in the synthesis of a potent BACE1 inhibitor for the potential treatment of Alzheimer’s Disease .

Methods of Application

The synthesis involves a Friedel-Crafts reaction between 3-bromo-4-fluorophenylacetic acid and 2-methoxytoluene followed by DMSO mediated oxidation of the resulting 1,2-diarylethanone to give a diketone. Subsequent aminohydantoin formation and Suzuki coupling led to the target molecule .

Results or Outcomes

The synthesis resulted in 2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one, a potent BACE1 inhibitor (BACE1 IC50 40 nM) .

Synthesis of Fluorinated Pyridines

Summary of the Application

2-Amino-4-fluoropyridin-3-ol can be used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituent(s) in the aromatic ring .

Methods of Application

The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . The synthesis involves various reactions including Umemoto reaction, Balts-Schiemann reaction, and substitution reaction .

Results or Outcomes

The synthesis results in fluoropyridines which have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Radiopharmaceuticals

Summary of the Application

2-Amino-4-fluoropyridin-3-ol can be used in the synthesis of radiopharmaceuticals . Specifically, it can be used in the synthesis of 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

Methods of Application

The synthesis involves direct fluorination of a pyridine N-oxide to produce a meta fluorinated pyridine . Specifically, fluorination of 3-bromo-4-nitropyridine N-oxide produced in several minutes 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature .

Results or Outcomes

This approach was successfully applied for labeling with fluorine-18 . The use of pyridine N-oxides for the preparation of fluoropyridines is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals .

Safety And Hazards

The safety data sheet for 2-amino-4-fluoropyridine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for 2-Amino-4-fluoropyridin-3-ol could involve further exploration of its synthesis methods and potential applications in various fields. The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides , which could be explored further.

properties

IUPAC Name

2-amino-4-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c6-3-1-2-8-5(7)4(3)9/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTIHGYFWBQASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613863
Record name 2-Amino-4-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-fluoropyridin-3-ol

CAS RN

1003710-90-4
Record name 2-Amino-4-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under argon, 90 mg (0.57 mmol) of 4-fluoro-2-nitropyridin-3-ol Example 108A were dissolved in 30 ml of ethanol, and a spatula tip of palladium on activated carbon (10%) was added. The mixture was hydrogenated at RT under reduced pressure for 1.5 h. The reaction mixture was filtered off through silica gel and the filter cake was washed with plenty of ethanol. The solution was concentrated and dried. This gave 56 mg (77% of theory) of the title compound.
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-fluoropyridin-3-ol
Reactant of Route 2
2-Amino-4-fluoropyridin-3-ol
Reactant of Route 3
Reactant of Route 3
2-Amino-4-fluoropyridin-3-ol
Reactant of Route 4
Reactant of Route 4
2-Amino-4-fluoropyridin-3-ol
Reactant of Route 5
Reactant of Route 5
2-Amino-4-fluoropyridin-3-ol
Reactant of Route 6
2-Amino-4-fluoropyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.